7-Benzyloxyquinoline

CYP3A4 enzyme kinetics drug-drug interaction

CYP3A4 inhibition screening suffers from probe-dependent IC50 variability-values can diverge up to 195-fold across substrates, risking false-negative classifications. 7-Benzyloxyquinoline (7-BQ) addresses this as a validated, complementary fluorogenic probe with distinct active-site domain occupancy. • Enables parallel screening with BFC/DBF to capture a complete inhibition profile; BQ dealkylation is least sensitive to inhibition, reducing false-negative risk. • Quantified across rat, mouse, dog, and monkey liver microsomes for seamless preclinical-to-clinical CYP3A activity translation. • Validated for heterotropic cooperativity studies-exhibits non-competitive kinetic interactions with testosterone and BFC (Km change factor α = 0.21-0.72). • Compatible with fluorescence plate readers or HPLC/spectrofluorometric detection; no LC-MS/MS required.

Molecular Formula C16H13NO
Molecular Weight 235.28 g/mol
CAS No. 131802-60-3
Cat. No. B143902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyloxyquinoline
CAS131802-60-3
Synonyms7-benzyloxyquinoline
Molecular FormulaC16H13NO
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=CC=N3)C=C2
InChIInChI=1S/C16H13NO/c1-2-5-13(6-3-1)12-18-15-9-8-14-7-4-10-17-16(14)11-15/h1-11H,12H2
InChIKeySIDLHXXVIBTSJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Benzyloxyquinoline CYP3A4 Fluorescent Probe


7-Benzyloxyquinoline (7-BQ, CAS 131802-60-3) is a quinoline derivative featuring a benzyloxy substituent at the 7-position, with molecular formula C16H13NO and molecular weight 235.28 g/mol [1]. The compound is commercially available at purities of ≥97–99% by HPLC from multiple vendors . Its primary established application is as a fluorometric substrate for cytochrome P450 3A4 (CYP3A4), where enzymatic O-dealkylation yields the fluorescent product 7-hydroxyquinoline [2].

Fluorometric CYP3A4 substrate via O-dealkylation to 7-hydroxyquinoline
Compatible with fluorescence plate readers and HPLC/spectrofluorometric detection
Supports CYP3A4 inhibition screening and cross-species activity studies

Why 7-Benzyloxyquinoline Cannot Be Replaced


CYP3A4 is a promiscuous enzyme with a large, flexible active site capable of accommodating multiple ligands simultaneously. Different fluorometric substrates bind to distinct domains within this active site, and inhibition data obtained with one probe frequently fail to correlate with results from another [1]. For 21 test compounds evaluated across four fluorometric CYP3A4 substrates, IC50 values varied from 2.1- to 195-fold depending on which probe was used [2]. Consequently, selecting the appropriate substrate is not merely a technical convenience—it fundamentally determines whether a given inhibitor will be detected or missed. The specific binding domain occupancy of 7-BQ, its distinct sensitivity profile to inhibitors, and its established cross-species applicability create a non-substitutable role that alternative fluorogenic probes cannot fulfill without altering experimental outcomes [3].

Binding domain mismatch
7-BQ occupies a distinct CYP3A4 active-site domain; other fluorometric substrates may not replicate the same inhibitor-interaction profile.
Inhibition sensitivity gap
IC50 values shift 2- to 195-fold across different CYP3A4 probes; a substrate substitution may alter inhibitor rank order and detection.
Cross-species applicability
7-BQ has been characterized in rat, mouse, dog, and monkey microsomes; a replacement may lack equivalent multi-species validation.

7-Benzyloxyquinoline Differentiation Evidence


Distinct CYP3A4 Binding Domain

7-Benzyloxyquinoline (7-BQ) binds to a different domain within the CYP3A4 active site compared to testosterone and 7-benzyloxy-4-trifluoromethylcoumarin (BFC). When paired with testosterone, 7-BQ exhibited a decrease in apparent Km by factor α = 0.21–0.72 and a decrease in Vmax by factors α/β = 0.09–0.75, confirming non-competitive kinetic interactions [1]. This evidence directly refutes the assumption that CYP3A4 substrates are interchangeable.

Distinct Binding Domain
Head-to-head
Km change α=0.21–0.72; Vmax change α/β=0.09–0.75 vs. testosterone and BFC
Non-competitive domain occupancy supports orthogonal CYP3A4 inhibition profiling
Kinetic analysis in baculovirus-expressed CYP3A4
CYP3A4 enzyme kinetics drug-drug interaction binding domain

Lowest Inhibition Sensitivity

Among four widely used fluorometric CYP3A4 substrates—benzyloxyresorufin (BzRes), BFC, 7-BQ, and dibenzylfluorescein (DBF)—7-BQ dealkylation demonstrated the lowest sensitivity to inhibition. Across 21 primarily inhibitory compounds, BQ was least sensitive to inhibition on average, while BFC was most sensitive [1]. IC50 values across the four substrates varied from 2.1- to 195-fold per compound, averaging 29-fold variation [1].

Inhibition Sensitivity
Head-to-head
IC50 fold range 2.1–195 across 4 substrates; 7-BQ least sensitive on average
Low sensitivity makes 7-BQ a counter-screen to reduce false-positive inhibition signals
27 test compounds, baculovirus-expressed CYP3A4
CYP3A4 inhibition IC50 variability high-throughput screening

Superior CYP3A Selectivity vs. BFC

In a systematic evaluation across 29 cDNA-expressed rat and human cytochrome P450 isoforms, 7-BQ demonstrated a higher degree of selectivity for the CYP3A subfamily compared to BFC. While BFC dealkylation and BQ dealkylation were both selective but not exclusive for human CYP3A4, BQ showed higher selectivity and higher rates of metabolism by CYP3A than BFC [1].

CYP3A Selectivity
Head-to-head
Higher CYP3A selectivity and metabolic rate vs. BFC in a 29-isoform panel
Reduced off-target isoform contribution improves CYP3A4 assay specificity
Qualitative ranking across 29 cDNA-expressed human and rat P450s
CYP isoform selectivity fluorometric probe enzyme assay

Oxidation Rate vs. Midazolam

7-BQ oxidation rate was directly compared to midazolam (MDZ), a well-established CYP3A probe substrate. In human liver microsomes, BOQ oxidation rate was 1.95 ± 0.24 μM/mg protein/min, while MDZ oxidation rate was 1.4 ± 0.21 μM/mg protein/min [1]. Though the difference did not reach statistical significance (p = 0.125), the numerically higher turnover rate with BOQ supports its utility as a practical alternative when fluorescence-based detection is preferred over LC-MS/MS methods required for midazolam.

Oxidation Rate vs. Midazolam
Head-to-head
1.95 ± 0.24 vs. 1.4 ± 0.21 μM/mg protein/min (p=0.125)
Comparable turnover to midazolam supports fluorometric workflow adoption
Human liver microsomes, HPLC/spectrofluorometric
CYP3A4 oxidation rate midazolam HPLC/spectrofluorometric

Ketoconazole IC50 Cross-System Validation

7-BQ has been validated as a CYP3A4 substrate for inhibitor potency assessment using ketoconazole, the standard CYP3A4 positive control inhibitor. In rat liver microsomes, ketoconazole inhibition of BOQ dealkylation gave IC50 ≈ 21.6 μM in control microsomes and IC50 ≈ 32.3 μM in dexamethasone-induced microsomes [1]. Additionally, in recombinant human CYP3A4 systems, ketoconazole IC50 values of 40 nM have been reported using 7-BQ fluorescence detection [2]. These system-dependent IC50 ranges establish 7-BQ's utility as a substrate for cross-system inhibitor potency comparisons.

Ketoconazole IC50
Cross-study comparable
IC50 ≈ 21.6 μM (rat microsomes) | 40 nM (recombinant human CYP3A4)
Provides positive-control benchmark for assay qualification
System-dependent absolute IC50 values; cross-lab comparison context
CYP3A4 inhibition ketoconazole IC50 positive control

P450eryF A245T Probe Discovery

7-BQ was identified as the most suitable fluorescent probe for the bacterial cytochrome P450eryF A245T mutant, a model system for studying P450 structure-function relationships. Among various fluorescent compounds tested, 7-BQ showed the highest oxidation rates with this mutant. Steady-state kinetics exhibited sigmoidal behavior with Vmax = 0.71 nmol/min/nmol P450, Hill coefficient n = 2.18 (indicating positive homotropic cooperativity), and S50 = 132 μM [1]. Oxidation rates were substantially lower with wild-type P450eryF and the A245S mutant.

P450eryF A245T Probe
Head-to-head
Vmax 0.71 nmol/min/nmol, S50 132 μM, Hill n=2.18
Defined kinetic probe for P450 active-site cooperativity studies
Recombinant P450eryF A245T mutant; sigmoidal kinetics
P450eryF CYP107A1 mutant enzyme steady-state kinetics

7-Benzyloxyquinoline Validated Applications


Orthogonal CYP3A4 Inhibition Screening

Deploy 7-BQ as a complementary substrate in CYP3A4 inhibition screening panels alongside BFC or DBF. Since BQ dealkylation is least sensitive to inhibition while BFC is most sensitive [1], parallel testing with both substrates provides a more complete inhibition profile. This approach mitigates the risk of false-negative classification of weak inhibitors and false-positive classification with highly sensitive probes, improving the predictive accuracy of drug-drug interaction risk assessment.

Cross-Species CYP3A Activity Comparison

Use 7-BQ for interspecies CYP3A activity comparisons in rat, mouse, dog, and monkey liver microsomes. BOQ activity has been quantified across these four species, with highest activity observed in rat microsomes (3.75 μmol/mg protein/min) [1]. This cross-species validation enables consistent methodology for preclinical-to-clinical translation studies, avoiding the need for species-specific substrate optimization.

CYP3A4 Active Site Cooperativity

Employ 7-BQ in kinetic interaction studies to investigate CYP3A4's capacity for simultaneous multi-substrate binding. Because 7-BQ binds to a domain distinct from testosterone and BFC and exhibits non-competitive kinetic interactions with both (Km change factor α = 0.21–0.72) [2], it serves as a validated tool for probing heterotropic cooperativity and allosteric regulation mechanisms within the CYP3A4 active site.

Fluorescence-Based CYP3A4 Assay

Implement 7-BQ in laboratories lacking LC-MS/MS capability for CYP3A4 activity measurement. BOQ provides comparable oxidation rates to midazolam (1.95 vs. 1.4 μM/mg protein/min) [1] while enabling fluorescence detection of the 7-hydroxyquinoline product. The method can be executed using either fluorescence plate readers for high-throughput screening or HPLC with spectrofluorometric detection for routine analysis, validated with ketoconazole as a positive control (IC50 ≈ 21.6 μM in rat microsomes) [1].

Application
Selection Property
Validation Focus
CYP3A4 inhibition screening panels
Distinct inhibition sensitivity profile
Multi-substrate inhibition profiling
Cross-species CYP3A activity comparison
Validated across rat, mouse, dog, monkey microsomes
Species-specific activity normalization
CYP3A4 heterotropic cooperativity studies
Non-competitive binding domain
Kinetic interaction analysis
Fluorescence-based CYP3A4 activity measurement
Fluorometric detection without LC-MS/MS
Ketoconazole positive control benchmarking
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